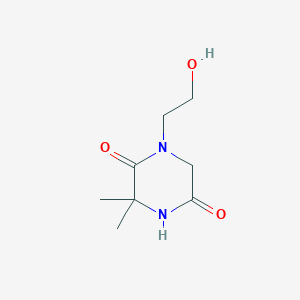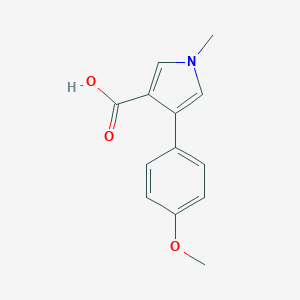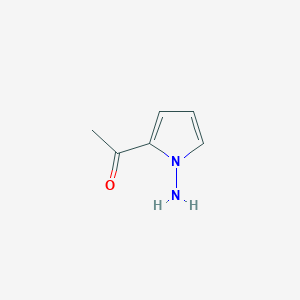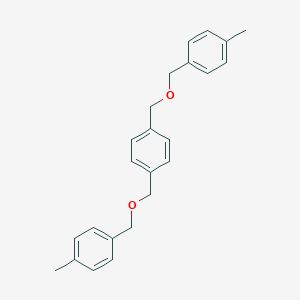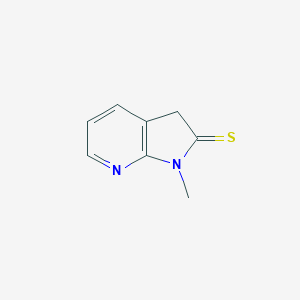
1-Methyl-7-aza-2-indolinethione
概要
説明
1-Methyl-7-aza-2-indolinethione (MAIT) is a heterocyclic compound that has been the subject of extensive research due to its unique properties. MAIT is a derivative of indole, and its structure consists of a thione group attached to an aza-indole ring. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 1-Methyl-7-aza-2-indolinethione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-Methyl-7-aza-2-indolinethione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation. Additionally, 1-Methyl-7-aza-2-indolinethione has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. 1-Methyl-7-aza-2-indolinethione has also been shown to induce apoptosis in cancer cells, which is believed to be mediated through the activation of caspases.
生化学的および生理学的効果
1-Methyl-7-aza-2-indolinethione has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 1-Methyl-7-aza-2-indolinethione has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 1-Methyl-7-aza-2-indolinethione has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
1-Methyl-7-aza-2-indolinethione has several advantages for lab experiments, including its high purity and stability. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-Methyl-7-aza-2-indolinethione is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 1-Methyl-7-aza-2-indolinethione. One area of interest is the development of 1-Methyl-7-aza-2-indolinethione-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-Methyl-7-aza-2-indolinethione and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 1-Methyl-7-aza-2-indolinethione could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, 1-Methyl-7-aza-2-indolinethione is a promising compound with a wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. 1-Methyl-7-aza-2-indolinethione has several advantages for lab experiments, including its high purity and stability, but also has some limitations, such as its low solubility in aqueous solutions. Future research on 1-Methyl-7-aza-2-indolinethione could lead to the development of novel therapeutics and a better understanding of its mechanism of action.
科学的研究の応用
1-Methyl-7-aza-2-indolinethione has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, 1-Methyl-7-aza-2-indolinethione has been shown to possess potent anticancer properties, making it a potential chemotherapeutic agent.
特性
CAS番号 |
156136-85-5 |
|---|---|
製品名 |
1-Methyl-7-aza-2-indolinethione |
分子式 |
C8H8N2S |
分子量 |
164.23 g/mol |
IUPAC名 |
1-methyl-3H-pyrrolo[2,3-b]pyridine-2-thione |
InChI |
InChI=1S/C8H8N2S/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 |
InChIキー |
PMIKSFDQARCBEP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
正規SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
同義語 |
2H-Pyrrolo[2,3-b]pyridine-2-thione, 1,3-dihydro-1-methyl- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

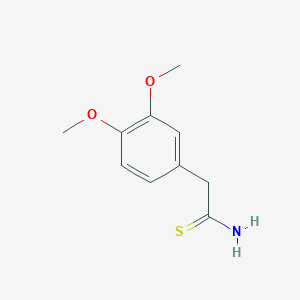
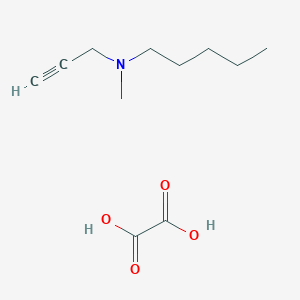
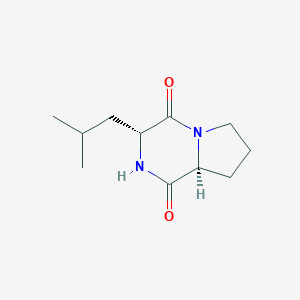
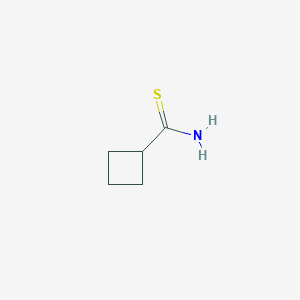
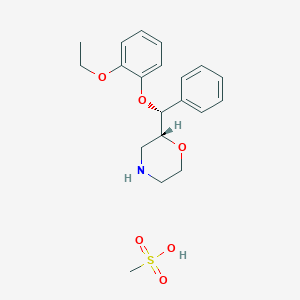
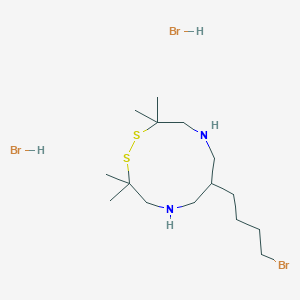
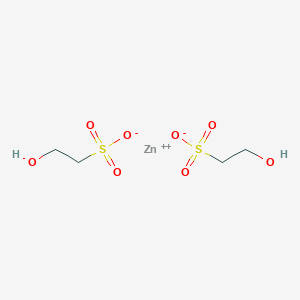
![2-Propyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B137947.png)


